molecular formula C17H13ClN2O4 B5741275 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

Cat. No. B5741275
M. Wt: 344.7 g/mol
InChI Key: GRRPOXCUAPPXSN-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been the subject of scientific research due to its potential uses in the medical field. This compound is also known as chalcone derivative and has been synthesized by various methods. In

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. This inhibition leads to the anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the activity of various enzymes involved in the metabolism of glucose, leading to its anti-diabetic effects. In addition, it has been found to inhibit the production of various cytokines and chemokines involved in inflammation, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments include its potential uses in the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been found to have low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One direction is to optimize its synthesis method to increase its yield and purity. Another direction is to further investigate its mechanism of action to fully understand its therapeutic potential. In addition, future research can focus on the development of novel derivatives of this compound to improve its solubility and selectivity towards cancer cells. Finally, future research can focus on the development of new drug delivery systems to improve its bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been achieved by various methods. One of the most common methods is the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with phenylhydrazine in the presence of acetic acid and refluxing the mixture for several hours. The resulting intermediate is then treated with ethyl acetoacetate and heated under reflux to obtain the final product.

Scientific Research Applications

4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been the subject of scientific research due to its potential uses in the medical field. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has also been found to have anti-diabetic and anti-inflammatory properties.

properties

IUPAC Name

(4E)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-24-14-9-11(18)7-10(15(14)21)8-13-16(22)19-20(17(13)23)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,19,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRPOXCUAPPXSN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

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